molecular formula C11H11N3 B1526050 [2,4'-Bipyridin]-5-ylmethanamine CAS No. 1255638-56-2

[2,4'-Bipyridin]-5-ylmethanamine

Cat. No. B1526050
M. Wt: 185.22 g/mol
InChI Key: MEYGZXDVYOUUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It also includes its appearance (solid, liquid, gas, color, etc.) and where it is commonly found or used.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required (like temperature, pressure, catalyst), and the mechanism of the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and the presence of any functional groups. Techniques used may include X-ray crystallography, NMR spectroscopy, and others.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions required, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).


Scientific Research Applications

1. Electrochemiluminescence Based Biosensor Applications

  • Summary of Application: Tris(bipyridine)ruthenium(II) chloride (Ru(bpy)3^2+), a derivative of bipyridine, has been used as a primary luminophore in electrochemiluminescence (ECL) studies since 1972 . The compound’s solubility in both aqueous and non-aqueous mediums, along with its chemical, optical, and desirable electrochemical behavior, make it a highly active ECL probe in modern analytical science .
  • Methods of Application: The ECL principle involves the conversion of electrical energy into radiative energy through a chemical reaction . The energy required to produce an exciting luminophore molecule by the electrochemical method is referred to as a change of enthalpy .
  • Results or Outcomes: Novel surface modifications of Ru(bpy)3^2+ based ECL platforms are highly useful in the selective and sensitive detection of biomolecules, DNA analysis, immunoassays detection, and imaging of biologically important molecules in cells and tissue of living organisms .

2. Viologen-Based Conjugated Covalent Organic Networks

  • Summary of Application: Viologens, which are salts of 4,4’-bipyridine, are used in fields such as herbicides, electrochromism, solar energy conversion, molecular electronics, and supramolecular chemistry . They are also used in the synthesis of conjugated covalent organic networks via the Zincke Reaction .
  • Methods of Application: The precursor, 1,1’-bis(2,4-dinitrophenyl)dichloride4,4’-bipyridinium (BDB), was synthesized according to a published procedure . Solid-state crosspolarization magic angle spinning (CP/MAS) 13C and NMR spectra of polymers were recorded on a Bruker Avance III 400 WB (400 MHz) NMR spectrometer at ambient temperature with a magic angle spinning rate of 7.0 kHz .

3. Medium- and Environment-Responsive Compounds and Materials

  • Summary of Application: Mono- and di-quaternized 4,4′-bipyridine derivatives have been employed in numerous applications across various disciplines of research and technology . These derivatives are often characterized as multifunctional, as their presence often gives rise to interesting phenomena, such as various types of chromism .
  • Methods of Application: The specific methods of application are not detailed in the source, but it mentions the use of these derivatives in the creation of medium- and environment-responsive compounds and materials .
  • Results or Outcomes: The multifunctional nature of these derivatives is analyzed and structure–property relations are discussed in connection to the role of these derivatives in various novel applications .

4. Viologen-Based Applications

  • Summary of Application: Viologens, which are salts of 4,4’-bipyridine, are used in fields such as herbicides, electrochromism, solar energy conversion, molecular electronics, and supramolecular chemistry .
  • Methods of Application: The specific methods of application are not detailed in the source, but it mentions the use of viologens in a wide range of applications .
  • Results or Outcomes: The outcomes of these applications are not detailed in the source, but it mentions that viologens have been used in numerous high-tech applications .

5. Molecular Motors, Machines, and Switches

  • Summary of Application: In recent years, the derivatives of 4,4′-bipyridine have been employed in numerous high-tech applications including molecular motors, machines, and switches .
  • Methods of Application: The specific methods of application are not detailed in the source, but it mentions the use of these derivatives in the creation of molecular motors, machines, and switches .
  • Results or Outcomes: The outcomes of these applications are not detailed in the source, but it mentions that these derivatives have been used in numerous high-tech applications .

6. Covalent Organic and Metalorganic Frameworks

  • Summary of Application: 4,4′-Bipyridine is highly abundant in supramolecular chemistry as well, where it mainly serves as an electro- and photo-sensitive building block as well as a bidentate coordinating ligand, very often appearing in covalent organic and metalorganic frameworks (COFs and MOFs, respectively) .
  • Methods of Application: The specific methods of application are not detailed in the source, but it mentions the use of these derivatives in the creation of COFs and MOFs .
  • Results or Outcomes: The outcomes of these applications are not detailed in the source, but it mentions that these derivatives have been used in numerous high-tech applications .

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity data, safety measures to be taken, and first aid measures in case of exposure.


Future Directions

This involves identifying areas of further research or potential applications of the compound. It could include developing new synthetic routes, finding new reactions, or discovering new biological activities.


For a specific compound, these details would be found in various scientific articles and resources. The analysis of relevant papers involves reading the papers, understanding the experiments conducted and the results obtained, and summarizing the findings. The formatting requirement can be met by organizing the information under each of these subheadings in a paragraph format.


Please note that this is a general approach and the specific details would vary depending on the compound. For “[2,4’-Bipyridin]-5-ylmethanamine”, you would need to look up resources specific to this compound. If you have access to scientific databases or libraries, they would be a good place to start. You could also consult a chemistry professional for more detailed guidance.


properties

IUPAC Name

(6-pyridin-4-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-7-9-1-2-11(14-8-9)10-3-5-13-6-4-10/h1-6,8H,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYGZXDVYOUUOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,4'-Bipyridin]-5-ylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2,4'-Bipyridin]-5-ylmethanamine
Reactant of Route 2
Reactant of Route 2
[2,4'-Bipyridin]-5-ylmethanamine
Reactant of Route 3
Reactant of Route 3
[2,4'-Bipyridin]-5-ylmethanamine
Reactant of Route 4
Reactant of Route 4
[2,4'-Bipyridin]-5-ylmethanamine
Reactant of Route 5
Reactant of Route 5
[2,4'-Bipyridin]-5-ylmethanamine
Reactant of Route 6
Reactant of Route 6
[2,4'-Bipyridin]-5-ylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.